3-Bromo-6-(dibromomethyl)quinoline
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Overview
Description
3-Bromo-6-(dibromomethyl)quinoline: is a quinoline derivative characterized by the presence of bromine atoms at the 3rd and 6th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(dibromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of byproducts such as succinimide and solvents are crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(dibromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different quinoline derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dehalogenated quinoline derivatives.
Scientific Research Applications
3-Bromo-6-(dibromomethyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(dibromomethyl)quinoline involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the dibromomethyl group, making it less reactive in certain substitution reactions.
6-Bromoquinoline: Similar to 3-Bromoquinoline but with bromine at the 6th position.
3,6-Dibromoquinoline: Contains bromine atoms at both the 3rd and 6th positions but lacks the dibromomethyl group.
Uniqueness
3-Bromo-6-(dibromomethyl)quinoline is unique due to the presence of both a bromine atom and a dibromomethyl group, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H6Br3N |
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Molecular Weight |
379.87 g/mol |
IUPAC Name |
3-bromo-6-(dibromomethyl)quinoline |
InChI |
InChI=1S/C10H6Br3N/c11-8-4-7-3-6(10(12)13)1-2-9(7)14-5-8/h1-5,10H |
InChI Key |
MMEKRLLFTFEDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(Br)Br)Br |
Origin of Product |
United States |
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